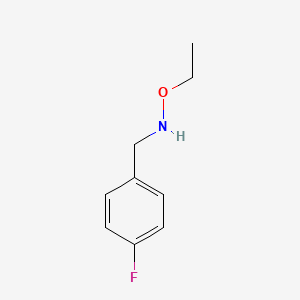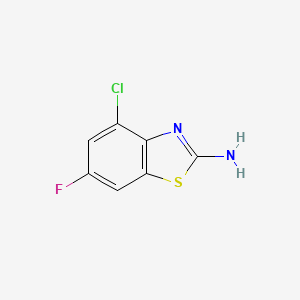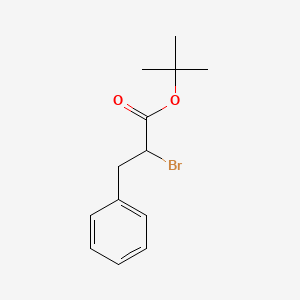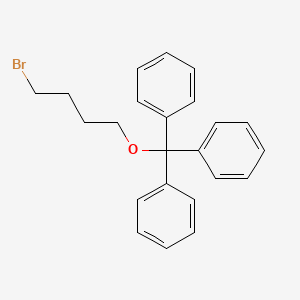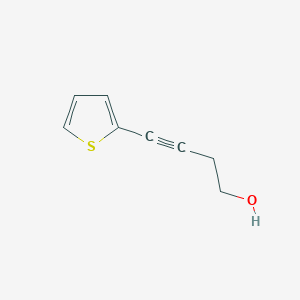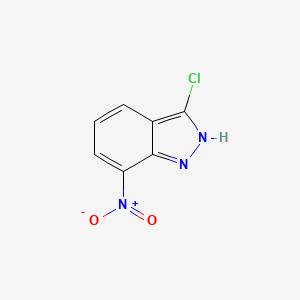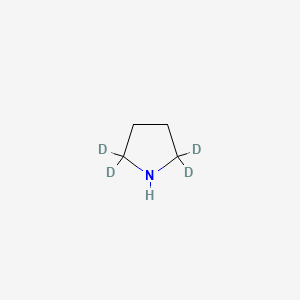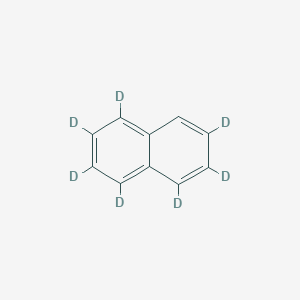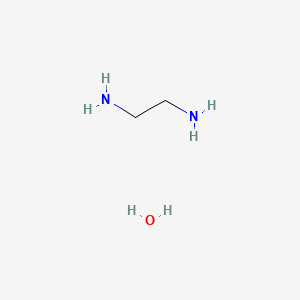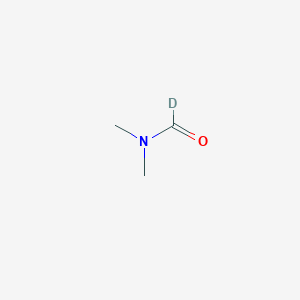
1-Boc-4-(4-Chlorobenzoyl)pipéridine
Vue d'ensemble
Description
1-Boc-4-(4-Chlorobenzoyl)piperidine (also known as Boc-Cl-Pip) is a synthetic compound used in various scientific research applications. It is a versatile compound which can be used as starting material in the synthesis of other compounds, and can also be used in various biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthèse des inhibiteurs de Pim-1
Ce composé est utilisé comme réactif pour la synthèse des inhibiteurs de Pim-1 . Pim-1 est un type de protéine kinase, et les inhibiteurs de cette enzyme ont des applications potentielles dans le traitement du cancer.
Agonistes sélectifs du GPR119 pour le diabète de type II
Il est également utilisé dans la synthèse d'agonistes sélectifs du GPR119 . Le GPR119 est un récepteur qui joue un rôle dans l'homéostasie du glucose, et les agonistes de ce récepteur sont en cours de recherche pour le traitement du diabète de type II.
Inhibiteurs de la réplication du VIH-1 M-tropique (R5)
Une autre application est la synthèse d'inhibiteurs de la réplication du VIH-1 M-tropique (R5) . Ces inhibiteurs pourraient potentiellement être utilisés dans le traitement du VIH.
Inhibiteurs de HDAC
Le composé est utilisé dans la synthèse d'inhibiteurs de HDAC . Les HDAC, ou histone désacétylases, sont des enzymes qui sont ciblées par les inhibiteurs pour le traitement d'un large éventail de maladies, y compris le cancer.
Antagonistes sélectifs du 5-HT6
Il est également utilisé dans la synthèse d'antagonistes sélectifs du 5-HT6 . Le récepteur 5-HT6 est un sous-type du récepteur de la sérotonine, et les antagonistes de ce récepteur sont en cours de recherche pour leur utilisation potentielle dans le traitement des troubles cognitifs.
Réactions de Mannich vinylogues à trois composants
Enfin, il est utilisé comme réactif pour les réactions de Mannich vinylogues à trois composants . Ces réactions sont utiles en chimie organique pour la synthèse de diverses molécules complexes.
Mécanisme D'action
Target of Action
The primary target of 1-Boc-4-(4-Chlorobenzoyl)piperidine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylyl cyclase, inducing a series of intracellular events .
Mode of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine and its derivatives are used as allosteric enhancers of the A1-adenosine receptor . Allosteric enhancers bind to a site different from the active site of the receptor, modifying the receptor’s response to its ligand .
Biochemical Pathways
The compound’s interaction with the A1-adenosine receptor affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission and inflammation .
Pharmacokinetics
Result of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine is used as a reactant in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . These inhibitors can regulate the levels of monoacylglycerols, bioactive lipids that play a role in various physiological processes .
Action Environment
The action, efficacy, and stability of 1-Boc-4-(4-Chlorobenzoyl)piperidine can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound sealed in dry conditions at 2-8°C .
Analyse Biochimique
Biochemical Properties
1-Boc-4-(4-Chlorobenzoyl)piperidine plays a crucial role in biochemical reactions, particularly in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of selective ligands and synthetic drugs . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease calorie intake in a dose-dependent manner in a binge-eating protocol in female rats, indicating its potential impact on cellular metabolism . Additionally, it exerts an anxiolytic effect in male rats, suggesting its influence on cell signaling pathways related to stress and anxiety responses .
Molecular Mechanism
At the molecular level, 1-Boc-4-(4-Chlorobenzoyl)piperidine exerts its effects through various mechanisms. It is known to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the structural optimization of 4-chlorobenzoylpiperidine derivatives, which are potent inhibitors of monoacylglycerol lipase . This enzyme inhibition can lead to alterations in lipid metabolism and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is known for its stability under various conditions, making it suitable for long-term studies . Its degradation products and their impact on cellular function need to be thoroughly investigated to understand its long-term effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine vary with different dosages in animal models. Studies have shown that this compound can decrease calorie intake in a dose-dependent manner in female rats, indicating a threshold effect . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies to determine safe dosage levels.
Metabolic Pathways
1-Boc-4-(4-Chlorobenzoyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it is used as a reactant in the synthesis of selective ligands and synthetic drugs, indicating its role in complex metabolic processes
Transport and Distribution
The transport and distribution of 1-Boc-4-(4-Chlorobenzoyl)piperidine within cells and tissues involve specific transporters and binding proteins. This compound’s localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
1-Boc-4-(4-Chlorobenzoyl)piperidine’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNVKLWKSPWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441222 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209808-06-0 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
